molecular formula C17H34O3 B15396132 2-[1-(1-Ethoxyethoxy)undecyl]oxirane CAS No. 89102-29-4

2-[1-(1-Ethoxyethoxy)undecyl]oxirane

Cat. No.: B15396132
CAS No.: 89102-29-4
M. Wt: 286.4 g/mol
InChI Key: ZYEXVERNGPRAPQ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
2-[1-(1-Ethoxyethoxy)undecyl]oxirane (CAS: 89102-29-4) is an epoxide (oxirane) derivative with a molecular formula of C₁₇H₃₄O₃ and a molecular weight of 286.45 g/mol . Its structure features:

  • An oxirane ring (epoxide group) as the reactive core.
  • A undecyl chain (11-carbon alkyl group) attached to the oxirane.
  • A 1-ethoxyethoxy substituent at the first carbon of the undecyl chain, introducing ether functionality and branching.

Properties

CAS No.

89102-29-4

Molecular Formula

C17H34O3

Molecular Weight

286.4 g/mol

IUPAC Name

2-[1-(1-ethoxyethoxy)undecyl]oxirane

InChI

InChI=1S/C17H34O3/c1-4-6-7-8-9-10-11-12-13-16(17-14-19-17)20-15(3)18-5-2/h15-17H,4-14H2,1-3H3

InChI Key

ZYEXVERNGPRAPQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(C1CO1)OC(C)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Oxirane Derivatives

Structural and Functional Group Comparisons

(R)-(+)-Glycidyl Undecyl Ether (CAS: 122608-92-8)
  • Structure : C₁₄H₂₈O₂; molecular weight 228.37 g/mol .
  • Key Differences : Lacks the 1-ethoxyethoxy group, featuring only a linear undecyl chain attached to the oxirane.
  • Implications : Reduced polarity compared to the target compound, likely leading to lower solubility in polar solvents. Simpler structure may enhance reactivity in epoxide ring-opening reactions due to less steric hindrance.
2-((2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)methyl)oxirane (CAS: 73692-54-3)
  • Structure : C₁₀H₂₀O₅; molecular weight 212.27 g/mol .
  • Key Differences : Shorter methoxyethoxy chain (three ethoxy units) instead of a long alkyl chain.
  • Implications : Higher oxygen content increases hydrophilicity, making it more suitable for aqueous formulations. The absence of a long alkyl chain reduces lipid solubility, limiting applications in hydrophobic systems.
Isopropyl Glycidyl Ether (CAS: 4016-14-2)
  • Structure : C₆H₁₂O₂; molecular weight 116.16 g/mol .
  • Key Differences : Branched isopropoxy group instead of a long alkyl chain.
  • Implications : Higher volatility due to smaller size; used as a reactive diluent in epoxy resins. The branched structure may reduce crystallinity compared to linear analogs.
2-[2-(4-Chlorophenyl)ethyl]-2-(tert-butyl)oxirane
  • Structure : Molecular weight 238.75 g/mol .
  • Key Differences : Aromatic 4-chlorophenyl and bulky tert-butyl substituents.
  • Implications: Enhanced steric hindrance slows epoxide ring-opening reactions.

Physical and Chemical Properties

Property 2-[1-(1-Ethoxyethoxy)undecyl]oxirane (R)-(+)-Glycidyl Undecyl Ether Isopropyl Glycidyl Ether
Molecular Weight 286.45 g/mol 228.37 g/mol 116.16 g/mol
Polarity Moderate (ether + long alkyl) Low (alkyl-dominated) Moderate (branched ether)
Boiling Point Likely high (long chain) Moderate Low (volatile)
Reactivity Moderate steric hindrance High (linear chain) High (small size)

Olfactory and Application Profiles

  • The ethoxyethoxy group in the target compound may impart milder or more complex odor profiles.
  • Applications: Glycidyl Undecyl Ether: Used in surface chemistry and drug delivery due to its amphiphilic structure . Isopropyl Glycidyl Ether: Employed in epoxy resins and coatings . Target Compound: Potential use in specialty polymers or as a surfactant due to its balanced hydrophilicity-lipophilicity profile.

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